molecular formula C12H14ClNO3S B13364480 (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol

(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol

Cat. No.: B13364480
M. Wt: 287.76 g/mol
InChI Key: KKHIPVPQRDIEPA-UHFFFAOYSA-N
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Description

(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a benzisothiazole ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of 1,2-benzisothiazole followed by the introduction of the tert-butyl group and the methanol moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as chlorination, alkylation, and hydroxylation, with careful control of temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology.

Industry

In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2-benzisothiazole: A related compound with a similar benzisothiazole ring but lacking the tert-butyl and methanol groups.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of biologically active molecules.

Uniqueness

(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure provides distinct reactivity patterns and interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76 g/mol

IUPAC Name

(3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazol-7-yl)methanol

InChI

InChI=1S/C12H14ClNO3S/c1-12(2,3)11-9-8(13)5-4-7(6-15)10(9)18(16,17)14-11/h4-5,15H,6H2,1-3H3

InChI Key

KKHIPVPQRDIEPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)CO

Origin of Product

United States

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